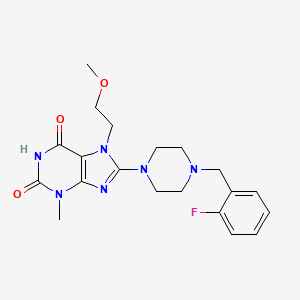

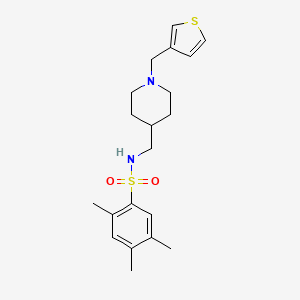

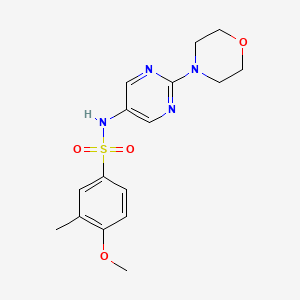

![molecular formula C17H16FN3O3S2 B2414976 4-fluoro-N-[6-(propylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide CAS No. 691388-57-5](/img/structure/B2414976.png)

4-fluoro-N-[6-(propylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-fluoro-N-[6-(propylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure, which makes it a promising candidate for drug development.

Scientific Research Applications

Antimicrobial Activity

Some studies have focused on the synthesis of fluorinated sulphonamide benzothiazole compounds, including structures similar to 4-fluoro-N-[6-(propylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide, and their evaluation for antimicrobial activity. These compounds were synthesized to explore their potential as biodynamic agents due to the pharmacologically proven therapeutic potentials of benzothiazoles and sulphonamide compounds. Their antimicrobial activities were tested against a variety of microbial strains, revealing the significance of fluorobenzenes and 2-substituted benzothiazoles in generating potent biodynamic agents (V. Jagtap et al., 2010; N. Desai et al., 2013).

Fluorogenic Reagents for Thiols

The development of fluorogenic reagents for thiols incorporates the use of fluorinated compounds, which can significantly enhance the detection sensitivity of thiols in various biological samples. A study on 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole highlights its utility as a thiol-specific fluorogenic reagent, offering a more reactive alternative to existing reagents for thiol detection. This advancement facilitates the quantitative analysis of thiols, contributing to biochemical and medical research (T. Toyo’oka et al., 1989).

Antitumor Properties

The exploration of fluorinated benzothiazoles for their antitumor properties has led to the identification of compounds with potent cytotoxic activities against specific cancer cell lines. Studies demonstrate the synthesis of mono- and difluorinated benzothiazoles and their evaluation in vitro, revealing the critical role of fluorine substitution in enhancing the antitumor efficacy of these compounds (I. Hutchinson et al., 2001).

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

Research into the inhibition of key signaling pathways involved in cancer progression has identified fluorinated benzothiazoles as effective inhibitors of PI3Kα and mTOR. Modifications to benzothiazole derivatives aim to improve metabolic stability and reduce deacetylation, thereby enhancing their therapeutic potential in cancer treatment (Markian M Stec et al., 2011).

Mechanism of Action

- GK plays a crucial role in glucose metabolism by converting glucose to glucose-6-phosphate using adenosinetriphosphate (ATP) .

- By binding to an allosteric site on GK, it enhances the enzyme’s catalytic activity, promoting glucose phosphorylation .

- Downstream Effects : Increased glucose phosphorylation leads to improved glucose utilization and regulation .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

properties

IUPAC Name |

4-fluoro-N-[6-(propylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O3S2/c1-2-9-19-26(23,24)13-7-8-14-15(10-13)25-17(20-14)21-16(22)11-3-5-12(18)6-4-11/h3-8,10,19H,2,9H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCHPIULMLRQJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

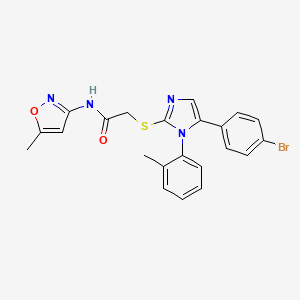

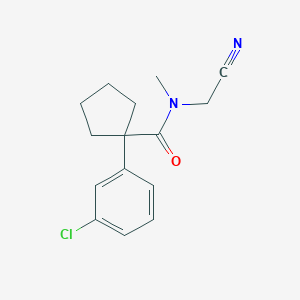

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2414895.png)

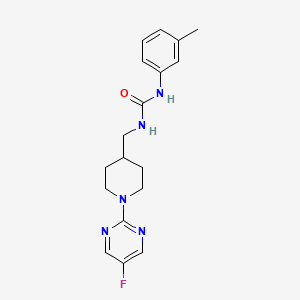

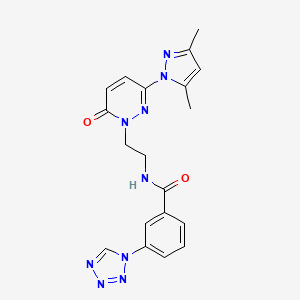

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2414900.png)

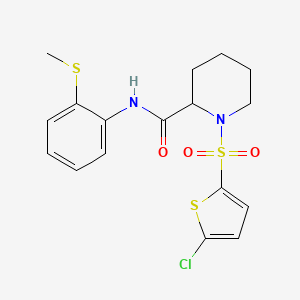

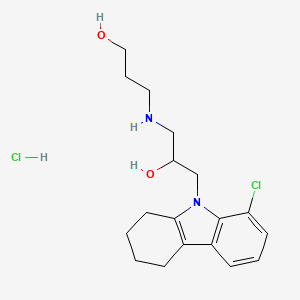

![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2414908.png)

![Ethyl 5-(2-chloropropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2414912.png)